molecular formula C11H10N4O3 B14686011 8-(Furan-2-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 33797-74-9

8-(Furan-2-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14686011
CAS No.: 33797-74-9
M. Wt: 246.22 g/mol
InChI Key: LQKQPUSYFFEBGL-UHFFFAOYSA-N
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Description

8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that features a furan ring attached to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of a furan derivative with a purine precursor under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the furan ring is introduced to the purine scaffold in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated purine derivatives.

Scientific Research Applications

8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both a furan ring and a purine scaffold, which imparts distinct electronic and steric properties

Properties

CAS No.

33797-74-9

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

8-(furan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H10N4O3/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13)

InChI Key

LQKQPUSYFFEBGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CO3

Origin of Product

United States

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